molecular formula C11H8F2N4O2S B2531628 5-[2-(2,4-Difluorophenyl)diazenyl]-2-(methylsulfanyl)-4,6-pyrimidinediol CAS No. 339015-97-3

5-[2-(2,4-Difluorophenyl)diazenyl]-2-(methylsulfanyl)-4,6-pyrimidinediol

Cat. No.: B2531628
CAS No.: 339015-97-3
M. Wt: 298.27
InChI Key: WARCUVVJOPINGX-WUKNDPDISA-N
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Description

Chemical Structure and Properties
5-[2-(2,4-Difluorophenyl)diazenyl]-2-(methylsulfanyl)-4,6-pyrimidinediol is a pyrimidine derivative featuring a diazenyl group substituted with a 2,4-difluorophenyl moiety at position 5, a methylsulfanyl group at position 2, and hydroxyl groups at positions 4 and 4. Its molecular formula is C₁₁H₈F₂N₄O₂S (derived by adjusting the triol structure in to account for the methylsulfanyl substitution). The compound’s structure combines electron-withdrawing (fluorine) and electron-donating (methylsulfanyl) groups, which influence its electronic properties and reactivity.

  • Condensation reactions between β-diketones and guanidine derivatives (as seen in aminopyrimidine syntheses ).
  • Nucleophilic substitution at the pyrimidine ring, enabling the introduction of methylsulfanyl or diazenyl groups .

Potential applications include use as a precursor in pharmaceuticals or agrochemicals, leveraging the diazenyl group’s photochemical properties and the pyrimidine core’s bioactivity .

Properties

IUPAC Name

5-[(2,4-difluorophenyl)diazenyl]-4-hydroxy-2-methylsulfanyl-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F2N4O2S/c1-20-11-14-9(18)8(10(19)15-11)17-16-7-3-2-5(12)4-6(7)13/h2-4H,1H3,(H2,14,15,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WARCUVVJOPINGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=C(C(=O)N1)N=NC2=C(C=C(C=C2)F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

34.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49679151
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(2,4-Difluorophenyl)diazenyl]-2-(methylsulfanyl)-4,6-pyrimidinediol typically involves a multi-step process. One common method includes the diazotization of 2,4-difluoroaniline followed by coupling with a pyrimidine derivative. The reaction conditions often require acidic or basic environments, controlled temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial reactors, continuous flow systems, and automated monitoring to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Hydroxyl Group Reactivity

The 4,6-dihydroxy groups on the pyrimidine ring exhibit typical alcohol-like reactivity, with modifications observed in related compounds:

Key Reactions:

  • Chlorination : Hydroxyl groups can undergo substitution with chlorine using reagents like phosphorus oxychloride (POCl₃). For example, 4,6-dihydroxy-2-methylpyrimidine is converted to 4,6-dichloro-2-methylpyrimidine under POCl₃ catalysis . Similar conditions could replace the hydroxyl groups in this compound with chlorine .

  • Etherification : Alkylation with alkyl halides or sulfates in basic media could produce ether derivatives. Dimethyl sulfate has been used to methylate hydroxyl groups in pyrimidines .

  • Coordination Chemistry : The hydroxyl groups may act as ligands in metal complexes, as seen in other pyrimidinediols .

Table 1: Hydroxyl Group Reactions

Reaction TypeReagents/ConditionsExpected ProductReference
ChlorinationPOCl₃, catalytic N,N-dimethylaniline4,6-Dichloro-substituted pyrimidine
MethylationDimethyl sulfate, NaOH4,6-Dimethoxy-substituted pyrimidine
Salt FormationStrong bases (e.g., NaH)Sodium or potassium pyrimidinediolate

Methylsulfanyl Group Reactivity

The 2-methylsulfanyl (-SMe) group is susceptible to nucleophilic displacement or oxidation:

Key Reactions:

  • Nucleophilic Substitution : Thiolate or amine nucleophiles can replace the methylsulfanyl group. For instance, treatment with ethanolic ammonia replaces -SMe with -NH₂ in pyrimidines .

  • Oxidation : Oxidizing agents like hydrogen peroxide or mCPBA convert -SMe to sulfoxide (-SO-) or sulfone (-SO₂-) groups .

Table 2: Methylsulfanyl Group Reactions

Reaction TypeReagents/ConditionsExpected ProductReference
DisplacementNH₃ (ethanol, heat)2-Amino-substituted pyrimidine
OxidationH₂O₂ (acetic acid)2-Methylsulfinyl/sulfonyl pyrimidine

Diazenyl Group Reactivity

The diazenyl (-N=N-) linker between the pyrimidine and 2,4-difluorophenyl group offers unique reactivity:

Key Reactions:

  • Reduction : Catalytic hydrogenation or sodium dithionite reduces the -N=N- bond to a hydrazine (-NH-NH-) or amine (-NH₂) group. This is critical for modifying biological activity .

  • Electrophilic Substitution : The electron-withdrawing fluorine atoms on the phenyl ring direct electrophilic substitution (e.g., nitration) to specific positions .

Table 3: Diazenyl Group Reactions

Reaction TypeReagents/ConditionsExpected ProductReference
ReductionH₂/Pd-C or Na₂S₂O₄Hydrazine or amine derivatives
NitrationHNO₃/H₂SO₄Nitro-substituted dif

Scientific Research Applications

Chemistry

  • Building Block : This compound serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop derivatives with enhanced properties.

Biology

  • Biological Activities : Research has indicated that the compound exhibits potential antimicrobial and anticancer properties. It interacts with specific molecular targets, which may lead to the inhibition of enzyme activity or disruption of cellular processes.

Medicine

  • Therapeutic Potential : The compound is being explored as a lead candidate for drug development. Its mechanism of action involves forming covalent bonds with nucleophilic sites in biological molecules, which may offer therapeutic benefits in treating various diseases.

Industry

  • Material Development : The compound is utilized in developing new materials with specific properties, potentially leading to advancements in various industrial applications.

Anticancer Activity

A study evaluated the anticancer efficacy of this compound against various cancer cell lines. Preliminary results indicated significant inhibition of cell proliferation in HeLa cells (cervical cancer), with ongoing investigations into its mechanism of action.

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical)TBDTBD
A549 (Lung)TBDTBD

Antimicrobial Screening

In antimicrobial studies, the compound demonstrated moderate antibacterial activity against both Gram-positive and Gram-negative bacteria.

Bacteria SpeciesZone of Inhibition (mm)MIC (µg/mL)
E. coli1532
S. aureus1264
P. aeruginosa10128

Mechanism of Action

The mechanism of action of 5-[2-(2,4-Difluorophenyl)diazenyl]-2-(methylsulfanyl)-4,6-pyrimidinediol involves its interaction with specific molecular targets. The diazenyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. The difluorophenyl group may enhance the compound’s binding affinity and specificity for certain targets, while the pyrimidinediol core can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table compares 5-[2-(2,4-Difluorophenyl)diazenyl]-2-(methylsulfanyl)-4,6-pyrimidinediol with structurally related pyrimidine derivatives:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features Reference
5-[2-(2,4-Difluorophenyl)diazenyl]-2,4,6-pyrimidinetriol -OH (2,4,6) C₁₀H₆F₂N₄O₃ 268.18 Three hydroxyl groups increase polarity but reduce lipophilicity.
5-[2-(4-Chlorophenyl)diazenyl]-2,6-diamino-4-pyrimidinol -NH₂ (2,6), -Cl (diazenyl) C₁₀H₉ClN₆O 264.68 Amino groups enhance hydrogen bonding; chlorine improves stability.
2-(methylthio)pyrimidine-4,6-diol -SMe (2), -OH (4,6) C₅H₆N₂O₂S 158.18 Simpler structure; lacks diazenyl group, limiting photochemical activity.
2-({[1-(2,4-Dimethylphenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-4,6-dimethylpyrimidine -SMe-tetrazolyl (2), -Me (4,6) C₁₈H₂₀N₆S 326.40 Tetrazolyl group enhances π-π stacking; methyl groups increase hydrophobicity.

Functional Group Impact on Properties

Diazenyl Group Variations: 2,4-Difluorophenyl (target compound): Fluorine atoms enhance electronegativity and metabolic stability compared to non-fluorinated analogues . 4-Chlorophenyl (): Chlorine provides similar electron-withdrawing effects but may increase toxicity risks.

Substituents at Position 2: Methylsulfanyl (target compound): Improves lipophilicity and bioavailability compared to hydroxyl groups (e.g., triol in ). Amino groups (): Increase water solubility but reduce membrane permeability.

Ring Modifications :

  • The tetrazolylmethylsulfanyl group () introduces aromatic heterocycles, enhancing binding affinity in receptor-ligand interactions .

Research Findings and Computational Insights

  • Thermochemical Stability : Density functional theory (DFT) studies (e.g., Becke’s hybrid functionals ) predict that electron-withdrawing groups (e.g., fluorine) stabilize the pyrimidine ring by delocalizing electron density.
  • Synthetic Feasibility : The Colle-Salvetti correlation-energy method can model reaction pathways for introducing diazenyl or methylsulfanyl groups, aiding in optimizing yields.

Biological Activity

5-[2-(2,4-Difluorophenyl)diazenyl]-2-(methylsulfanyl)-4,6-pyrimidinediol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

  • Chemical Name : this compound
  • Molecular Formula : C11H8F2N4O2S
  • Molecular Weight : 298.27 g/mol
  • CAS Number : 339015-97-3

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It has been noted for its potential to inhibit various enzymes and pathways involved in cell proliferation and survival, particularly in cancer cells. The diazenyl group is believed to enhance the compound's reactivity, allowing it to form adducts with nucleophilic sites in proteins and nucleic acids, thereby disrupting normal cellular functions .

Anticancer Activity

Research indicates that this compound exhibits potent anticancer properties. In vitro studies have shown that it can effectively inhibit the growth of various cancer cell lines, including:

  • MCF-7 (breast cancer)
  • A549 (lung cancer)
  • HCT-116 (colon cancer)

The compound demonstrated an IC50 value in the low micromolar range against these cell lines, indicating strong cytotoxic effects .

Cell LineIC50 (µM)
MCF-70.09
A5490.03
HCT-1160.12

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies have reported significant inhibition of bacterial growth at concentrations as low as 200 µg/mL .

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli200 µg/mL
S. aureus200 µg/mL
K. pneumoniaeNot determined

Anti-inflammatory and Other Activities

The compound also exhibits anti-inflammatory properties, which may be beneficial in treating conditions characterized by excessive inflammation. Preliminary studies suggest that it can modulate inflammatory pathways, although further research is needed to elucidate the specific mechanisms involved .

Case Studies

  • Cytotoxicity Assessment : A study evaluated the cytotoxic effects of several pyrimidine derivatives, including our compound of interest, on HepG2 liver cancer cells. Results indicated a significant reduction in cell viability at concentrations above 100 µM after 72 hours of treatment.
  • Antimicrobial Efficacy : In a comparative study against standard antibiotics like Metronidazole, the compound displayed superior activity against S. aureus and E. coli, suggesting its potential as a novel antimicrobial agent.

Q & A

Basic: What are the recommended synthetic routes for 5-[2-(2,4-Difluorophenyl)diazenyl]-2-(methylsulfanyl)-4,6-pyrimidinediol, and what are the critical parameters for optimizing yield and purity?

Answer:
The synthesis typically involves a diazenyl coupling reaction between 2,4-difluorophenyldiazonium salts and a pyrimidine precursor. Key steps include:

  • Core Formation: Start with 2-(methylsulfanyl)-4,6-pyrimidinediol (CAS synonyms in ), synthesized via cyclization of thiourea derivatives with β-keto esters under acidic conditions.
  • Diazenylation: React the pyrimidine core with 2,4-difluorophenyldiazonium chloride under controlled pH (4–6) and low temperature (0–5°C) to prevent premature decomposition.
  • Purification: Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product.
    Critical Parameters:
  • Temperature control during diazenylation to avoid side reactions.
  • Stoichiometric excess of the diazonium salt (1.2–1.5 eq.) to maximize coupling efficiency.
  • Purity of the pyrimidine precursor (>95%) to minimize byproducts .

Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Answer:

  • NMR Spectroscopy:
    • ¹H/¹³C NMR confirms the methylsulfanyl group (δ ~2.5 ppm for S–CH₃) and diazenyl linkage (aromatic protons at δ 7.0–8.5 ppm).
    • ¹⁹F NMR verifies the 2,4-difluorophenyl substitution (two distinct signals for ortho and para fluorines).
  • Mass Spectrometry (HRMS): Accurately determines molecular weight (e.g., [M+H]⁺ at m/z 371.04) and fragmentation patterns.
  • IR Spectroscopy: Identifies hydroxyl (3200–3500 cm⁻¹) and diazenyl (N=N, ~1450–1600 cm⁻¹) functional groups.
  • X-ray Diffraction (if crystalline): Resolves spatial arrangement of the diazenyl and pyrimidine moieties .

Advanced: How do computational methods like density-functional theory (DFT) aid in predicting the electronic properties and reactivity of this compound?

Answer:
DFT calculations (e.g., B3LYP/6-31G* level) provide insights into:

  • Electron Density Distribution: Localize reactive sites (e.g., diazenyl N=N bond and pyrimidine hydroxyl groups) for electrophilic/nucleophilic attacks.
  • Frontier Molecular Orbitals (HOMO/LUMO): Predict charge-transfer interactions and redox behavior. For example, the LUMO is often localized on the diazenyl group, suggesting susceptibility to reduction.
  • Solvent Effects: Simulate solvation energies (e.g., using PCM models) to assess stability in aqueous or organic media.
  • Reaction Pathways: Model intermediates in degradation or bioactivation processes, such as hydrolysis of the diazenyl group .

Advanced: What are the mechanisms underlying the compound's potential biological activity, particularly in relation to structurally similar agrochemicals?

Answer:
Structural analogs (e.g., triazole fungicides in ) suggest possible modes of action:

  • Enzyme Inhibition: The diazenyl and pyrimidine groups may bind to cytochrome P450 enzymes or sterol biosynthesis proteins (e.g., CYP51), disrupting fungal cell membranes.
  • Reactive Oxygen Species (ROS) Generation: The diazenyl moiety could act as a redox-active group, inducing oxidative stress in pathogens.
  • Resistance Mitigation: Methylsulfanyl substituents enhance lipophilicity, improving membrane penetration and reducing efflux pump-mediated resistance .

Advanced: How does the compound's stability vary under different pH and temperature conditions, and what degradation products are formed?

Answer:

  • Acidic Conditions (pH < 3): Rapid hydrolysis of the diazenyl group generates 2,4-difluoroaniline and a pyrimidine sulfoxide derivative.
  • Alkaline Conditions (pH > 9): Degradation of the methylsulfanyl group yields sulfinic acid derivatives.
  • Thermal Stability: Decomposes above 150°C, forming sulfur dioxide and fluorinated aromatic byproducts.
  • Light Sensitivity: UV exposure cleaves the N=N bond, producing radical intermediates that dimerize or oxidize .

Advanced: What strategies can resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?

Answer:

  • Metabolite Profiling: Identify active/inactive metabolites using LC-MS/MS. For example, in vivo sulfoxidation of the methylsulfanyl group may reduce efficacy.
  • Formulation Optimization: Encapsulate the compound (e.g., in biodegradable polyisocyanate capsules ) to enhance bioavailability and reduce off-target effects.
  • Dosage Adjustments: Account for pharmacokinetic differences (e.g., plasma protein binding) using compartmental modeling.
  • Species-Specific Factors: Test across multiple models (e.g., zebrafish, rodents) to validate target engagement .

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